4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde
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Overview
Description
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require moderate temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base or catalyst.
Major Products:
Oxidation: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid.
Reduction: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and natural products.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Pyrazolo[1,5-a]pyrimidines: Noted for their potential as anticancer agents and enzyme inhibitors.
Uniqueness: 4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The fusion of the triazole and pyridine rings creates a versatile scaffold that can be modified to enhance its properties for various applications.
Properties
CAS No. |
1785568-04-8 |
---|---|
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.2 |
Purity |
95 |
Origin of Product |
United States |
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